3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
CAS No.:
Cat. No.: VC4141701
Molecular Formula: C20H15N3O2S
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15N3O2S |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 3-methoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C20H15N3O2S/c1-25-16-8-3-5-13(12-16)18(24)22-15-7-2-6-14(11-15)19-23-17-9-4-10-21-20(17)26-19/h2-12H,1H3,(H,22,24) |
| Standard InChI Key | FHUQJHXYDFDWJO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Introduction
Chemical Properties and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₂₀H₁₅N₃O₂S, with a molecular weight of 361.4 g/mol . Key structural elements include:
-
A 3-methoxybenzamide group linked via an amide bond to a phenyl ring.
-
A thiazolo[5,4-b]pyridine heterocycle fused to the phenyl ring, contributing to its planar geometry and electronic properties .
Table 1: Key Chemical Descriptors
The thiazolo[5,4-b]pyridine scaffold is critical for its bioactivity, enabling interactions with enzymatic pockets through π-π stacking and hydrogen bonding .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions:
-
Aminothiazole Formation: Reaction of 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate to form the thiazole ring .
-
Coupling Reactions: Suzuki-Miyaura cross-coupling to introduce the phenylbenzamide group .
-
Functionalization: Methoxy group incorporation via nucleophilic substitution or ester hydrolysis .
Key Challenges:
Biological Activity and Mechanisms
Sirtuin Modulation
The compound enhances SIRT1 deacetylase activity, a NAD⁺-dependent enzyme linked to longevity and metabolic regulation . In model organisms (e.g., C. elegans), it extends lifespan by upregulating stress resistance pathways .
Table 2: SIRT1 Activation Profile
| Model System | Effect Observed | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Yeast | Lifespan extension (+20%) | 1.2 μM | |
| Human Cell Lines | Increased mitochondrial biogenesis | 3.5 μM |
Structural Comparisons and SAR Insights
Analogues and Bioisosteres
Modifications to the benzamide or thiazolo-pyridine moieties significantly alter activity:
Table 3: Structure-Activity Relationships (SAR)
| Derivative | Modification | SIRT1 Activity (EC₅₀) | c-KIT Inhibition (IC₅₀) |
|---|---|---|---|
| Parent Compound | None | 1.2 μM | >10 μM |
| 3-Trifluoromethyl variant | -CF₃ at benzamide meta-position | 0.8 μM | 4.8 μM |
| Urea-linked variant | Amide → Urea | Inactive | 9.1 μM |
-
Electron-withdrawing groups (e.g., -CF₃) enhance enzymatic binding via hydrophobic interactions .
-
Methoxy group removal reduces SIRT1 activation by >50%, underscoring its role in hydrogen bonding .
Therapeutic Applications and Preclinical Data
Metabolic Disorders
In diabetic mouse models, the compound improves insulin sensitivity and reduces hepatic gluconeogenesis via SIRT1-mediated deacetylation of PGC-1α .
Cardiovascular Protection
-
Atherosclerosis: Reduces endothelial inflammation by suppressing NF-κB signaling .
-
Cardiac Hypertrophy: Enhances mitochondrial function in cardiomyocytes .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C (desiccated) |
| Solubility | DMSO (>10 mM) |
| Stability | ≥2 years at -20°C |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume